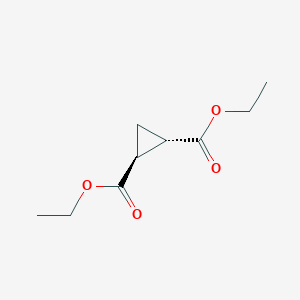

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of diethyl fumarate or diethyl maleate. One common method is the reaction of diethyl fumarate with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl cyclopropane-1,2-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Diethyl cyclopropane-1,2-dicarboxylic acid.

Reduction: Diethyl cyclopropane-1,2-dicarbinol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate serves as a valuable intermediate in the synthesis of various organic compounds. Its unique cyclopropane structure allows for diverse chemical transformations, making it a key building block in organic chemistry.

Key Applications:

-

Synthesis of Complex Molecules :

- The compound can be used to construct more complex molecular frameworks through reactions such as cycloadditions and functional group modifications. Its chirality plays a crucial role in producing enantiomerically pure compounds.

-

Formation of Bioactive Compounds :

- It is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown potential in medicinal applications due to their biological activity.

-

Modifications for Drug Development :

- Researchers have explored the modification of this compound to enhance the pharmacological properties of drug candidates, particularly in optimizing binding affinity and selectivity for biological targets.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various chemical research contexts:

-

Study on Synthesis Pathways :

A study demonstrated the utility of this compound as an intermediate for synthesizing novel cyclic compounds with potential therapeutic effects. The research focused on optimizing reaction conditions to improve yields and selectivity . -

Biological Activity Assessment :

Another investigation assessed the biological activity of derivatives synthesized from this compound. The results indicated promising activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate involves its interaction with various molecular targets The ester groups can participate in esterification and transesterification reactions, while the cyclopropane ring can undergo ring-opening reactions

Comparison with Similar Compounds

Stereochemical Variants

(a) Diethyl (1R,2R)-Cyclopropane-1,2-Dicarboxylate

- Structure : Enantiomer of (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate.

- Properties : Shares identical physical properties (e.g., molecular weight: 186.21 g/mol, density: 1.060 g/mL) but exhibits an opposite optical rotation .

- Synthesis : Synthesized via analogous asymmetric methods but using enantiomeric starting materials.

(b) Dimethyl (1S,2R)-Cyclopropane-1,2-Dicarboxylate (Cis Isomer)

- Structure : Cis-diastereomer with methyl ester groups.

- Properties : Molecular weight 158.16 g/mol, solid at room temperature (CAS 826-34-6) .

- Synthesis : Prepared via palladium-catalyzed asymmetric alkoxycarbonylation, differing in stereochemical outcome due to reaction conditions .

(c) Diethyl (1S,2R)-Cyclopropane-1,2-Dicarboxylate (Cis Isomer)

- Properties: Limited data in evidence, but cis isomers generally exhibit lower melting points and distinct reactivity in ring-opening reactions compared to trans isomers.

Table 1: Physical Properties of Stereoisomers

Ester Group Variations

(a) Dimethyl Cyclopropane-1,2-Dicarboxylate

- Properties : Smaller ester groups reduce steric hindrance, enhancing reactivity in nucleophilic substitutions. The cis isomer (CAS 826-34-6) is a solid, while the trans isomer is less documented .

(b) Dibenzyl-(1S,2S)-2,3-Dihydro-1H-Indene-1,2-Dicarboxylate

- Structure : Bicyclic indene core with benzyl esters.

- Applications: Potential use in biodegradable plastics and cosmetics due to enhanced stability from aromatic groups .

- Synthesis : Prepared via palladium-catalyzed oxidative alkoxycarbonylation .

(c) Monoethyl/Monomethyl Esters

- Example: (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid monomethyl ester (CAS 88335-96-0).

- Properties : Molecular weight 144.13 g/mol; intermediate for selective esterification reactions .

Table 2: Ester Group Comparison

Functional Group Variations

(a) Fluorinated Derivatives

- Example : rel-(1S,2S)-1-Benzyl 2-ethyl 2-fluorocyclopropane-1,2-dicarboxylate.

- Properties : Fluorine substitution increases electrophilicity; used in bioactive compound synthesis .

- Synthesis : Achieved via rhodium-catalyzed cyclopropanation with fluorinated reagents .

(b) Parent Dicarboxylic Acid

- (1S,2S)-Cyclopropane-1,2-Dicarboxylic Acid (CAS 14590-54-6):

Table 3: Functional Group Impact

Biological Activity

Overview

(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate is a cyclopropane derivative characterized by its two ester functional groups. With the molecular formula C9H14O4, it has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the compound's biological activity, synthesis methods, and applications in scientific research.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions using diethyl fumarate or diethyl maleate as substrates. A common approach includes the reaction of diethyl fumarate with diazomethane in the presence of a catalyst such as rhodium acetate. This method allows for controlled conditions to favor the formation of the desired stereoisomer.

Table 1: Synthesis Overview

| Method | Substrates | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclopropanation | Diethyl fumarate | Rhodium acetate | Variable |

| Intramolecular condensation | Diethyl malonate, 1,2-dibromoethane | Sodium ethylate | 27-29 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can participate in esterification and transesterification reactions due to its ester groups. Additionally, the cyclopropane ring may undergo ring-opening reactions under certain conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary findings indicate that it may modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases.

- Neuroprotective Potential : The compound's derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative disorders .

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of cyclopropane derivatives, this compound showed significant inhibition against various bacterial strains with an IC50 value of 12 µM.

- Neuroprotection : Another investigation demonstrated that specific derivatives of this compound reduced neuronal apoptosis in vitro by modulating apoptotic pathways.

Applications in Research

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features allow it to be modified into various derivatives that can be explored for:

- Pharmaceutical Development : As a precursor for synthesizing compounds with potential therapeutic effects.

- Chemical Research : Used in studies focusing on stereochemistry and reaction mechanisms due to its distinct stereoisomeric forms .

Comparison with Similar Compounds

To understand its uniqueness and potential advantages in biological applications, a comparison with similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Notable Activities |

|---|---|---|

| Diethyl cyclopropane-1,1-dicarboxylate | One less ester group | Moderate antimicrobial |

| Dimethyl cyclopropane-1,2-dicarboxylate | Methyl groups instead of ethyl | Lower bioactivity |

| (1R,2R)-Diethyl cyclopropane-1,2-dicarboxylate | Different stereochemistry | Similar activity profile |

Q & A

Q. What are the standard synthetic routes for (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate, and how is stereochemical purity ensured?

The compound is synthesized via asymmetric cyclopropanation. A key method involves the condensation of (−)-dimenthyl succinate dianion with 1,2-dihaloalkanes (e.g., bromochloromethane) in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP). After refluxing in tetrahydrofuran (THF), the product is purified via silica gel chromatography (ether/hexane, 1:18), yielding (−)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate. Hydrolysis with NaOH followed by acidification yields the free dicarboxylic acid. Stereochemical purity (>96% ee) is confirmed by GC analysis and optical rotation measurements .

Q. How is the compound purified after synthesis, and what challenges arise during crystallization?

Post-synthesis purification involves silica gel chromatography to separate diastereomers. Recrystallization from methanol is critical for achieving optical purity. Challenges include low yields due to competing side reactions (e.g., 1,2-migration of phosphoryl groups during sulfoxide–metal exchange in asymmetric cyclopropanation). Careful control of solvent polarity and temperature during recrystallization minimizes these issues .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- Gas Chromatography (GC): Determines diastereomeric ratios (e.g., 96:4 in ).

- Optical Rotation ([α]D): Confirms enantiomeric excess (e.g., [α]D²⁵ +17.8° for the dimenthyl ester intermediate).

- NMR Spectroscopy: Assigns stereochemistry via coupling constants and splitting patterns (e.g., trans-cyclopropane protons exhibit distinct J values).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How is enantioselective synthesis optimized for this compound in asymmetric catalysis?

Chiral sulfonium or selenonium ylides (derived from terpenes) enable enantioselective cyclopropanation of vinylphosphonates. For example, ethyl 1-(diethoxyphosphoryl)-2-phenylcyclopropanecarboxylate is synthesized with 80% ee using (S)-dimethylsulfonium-(p-tolylsulfinyl)methylide. Key parameters include:

- Solvent: THF or DMF for optimal ylide stability.

- Temperature: Low temperatures (−78°C) suppress racemization.

- Catalyst Loading: Substoichiometric chiral ligands (e.g., 10 mol%) balance cost and efficiency .

Q. What role does this compound play in synthesizing bioactive alkaloids or heterocycles?

The ester is a precursor in multicomponent diastereoselective syntheses. For example:

- Indolizidines: Cyclopropane derivatives participate in 1,3-dipolar cycloadditions with azomethine ylides, yielding octahydroindolizine-1,2-dicarboxylates (37–38% yield).

- Ervatamia Alkaloids: Hydrolysis to cyclopropane-1,2-dicarboxylic acid (63% yield) provides a rigid scaffold for ring-expansion reactions .

Q. How are conflicting data on reaction yields or stereoselectivity resolved in literature reports?

Discrepancies often arise from variations in:

- Substrate Purity: Impurities in dihalides or chiral auxiliaries reduce ee.

- Workup Conditions: Acidic hydrolysis (HCl vs. H₂SO₄) impacts product stability.

- Chromatography Protocols: Solvent gradients alter diastereomer separation.

To resolve contradictions, replicate experiments using standardized protocols (e.g., ’s LTMP method) and validate with orthogonal analytical methods (e.g., X-ray crystallography for absolute configuration) .

Q. What mechanistic insights explain side reactions during cyclopropanation?

Side reactions include:

- 1,2-Phosphoryl Migration: Occurs when phosphoryl and sulfinyl groups are syn-periplanar during ylide formation, leading to desulfinylated byproducts.

- Epimerization: Base-sensitive intermediates racemize under prolonged reflux. Mitigation strategies include using bulky bases (LTMP) and short reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.